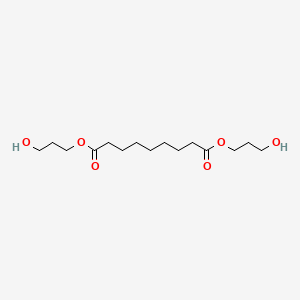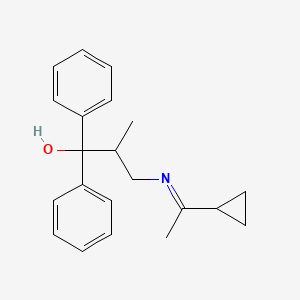![molecular formula C31H35P3 B14451163 [(Methylphosphanediyl)di(propane-3,1-diyl)]bis(diphenylphosphane) CAS No. 73731-95-0](/img/structure/B14451163.png)
[(Methylphosphanediyl)di(propane-3,1-diyl)]bis(diphenylphosphane)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(Methylphosphanediyl)di(propane-3,1-diyl)]bis(diphenylphosphane) is an organophosphorus compound with the formula C27H26P2. It is a white solid that is soluble in organic solvents and slightly air-sensitive, degrading in air to the phosphine oxide. This compound is classified as a diphosphine ligand in coordination chemistry and homogeneous catalysis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
[(Methylphosphanediyl)di(propane-3,1-diyl)]bis(diphenylphosphane) can be synthesized by the reaction of lithium diphenylphosphide and 1,3-dichloropropane:
2Ph2PLi+Cl(CH2)3Cl→Ph2P(CH2)3PPh2+2LiCl
Alternatively, it can be synthesized via a more controllable and cost-effective route involving metal-halogen exchange and metathesis:
Br(CH2)3Br+2tBuLi→Li(CH2)3Li+2tBuBr
Li(CH2)3Li+2PCl3→Cl2P(CH2)3PCl2+2LiCl
Cl2P(CH2)3PCl2+4PhLi→Ph2P(CH2)3PPh2+4LiCl
Industrial Production Methods
Industrial production methods for [(Methylphosphanediyl)di(propane-3,1-diyl)]bis(diphenylphosphane) typically involve large-scale synthesis using the above-mentioned synthetic routes, with careful control of reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
[(Methylphosphanediyl)di(propane-3,1-diyl)]bis(diphenylphosphane) undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions, particularly in coordination chemistry.
Common Reagents and Conditions
Common reagents used in these reactions include lithium diphenylphosphide, 1,3-dichloropropane, tert-butyllithium, and phenyl lithium. Reaction conditions typically involve inert atmospheres to prevent oxidation and degradation .
Major Products
Major products formed from these reactions include [(Methylphosphanediyl)di(propane-3,1-diyl)]bis(diphenylphosphane) itself, along with by-products such as lithium chloride and tert-butyl bromide .
Applications De Recherche Scientifique
[(Methylphosphanediyl)di(propane-3,1-diyl)]bis(diphenylphosphane) is widely used in scientific research, particularly in:
Chemistry: As a bidentate ligand in coordination chemistry and homogeneous catalysis.
Biology: In studies involving metal complexes and their biological activities.
Mécanisme D'action
The mechanism by which [(Methylphosphanediyl)di(propane-3,1-diyl)]bis(diphenylphosphane) exerts its effects involves its role as a bidentate ligand, forming six-membered C3P2M chelate rings with a natural bite angle of 91°. This allows it to stabilize metal complexes and facilitate various catalytic reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Bis(diphenylphosphino)ethane: Another diphosphine ligand with a similar structure but different chain length.
1,3-Bis(diphenylphosphino)propane: A closely related compound with similar properties and applications.
Uniqueness
[(Methylphosphanediyl)di(propane-3,1-diyl)]bis(diphenylphosphane) is unique due to its specific chain length and the resulting bite angle, which influences its coordination chemistry and catalytic properties .
Propriétés
Numéro CAS |
73731-95-0 |
|---|---|
Formule moléculaire |
C31H35P3 |
Poids moléculaire |
500.5 g/mol |
Nom IUPAC |
bis(3-diphenylphosphanylpropyl)-methylphosphane |
InChI |
InChI=1S/C31H35P3/c1-32(24-14-26-33(28-16-6-2-7-17-28)29-18-8-3-9-19-29)25-15-27-34(30-20-10-4-11-21-30)31-22-12-5-13-23-31/h2-13,16-23H,14-15,24-27H2,1H3 |
Clé InChI |
UJQWWJLPUOAABY-UHFFFAOYSA-N |
SMILES canonique |
CP(CCCP(C1=CC=CC=C1)C2=CC=CC=C2)CCCP(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-{[2-Chloro-4-(trifluoromethyl)phenyl]sulfanyl}aniline](/img/structure/B14451124.png)

![2,5-Bis[4-(hexyloxy)phenyl]-1,3,4-oxadiazole](/img/structure/B14451132.png)







